N1,N1-Diethylbenzene-1,3-diamine

Catalog No.
S1904604
CAS No.
26513-20-2
M.F
C10H16N2
M. Wt
164.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1,N1-Diethylbenzene-1,3-diamine

CAS Number

26513-20-2

Product Name

N1,N1-Diethylbenzene-1,3-diamine

IUPAC Name

3-N,3-N-diethylbenzene-1,3-diamine

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

InChI

InChI=1S/C10H16N2/c1-3-12(4-2)10-7-5-6-9(11)8-10/h5-8H,3-4,11H2,1-2H3

InChI Key

KFSNHOUZAIGMAF-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=CC(=C1)N

Canonical SMILES

CCN(CC)C1=CC=CC(=C1)N

Availability and Suppliers

Potential Research Applications

  • Organic synthesis: As building blocks for the synthesis of more complex molecules, such as pharmaceuticals, dyes, and polymers. Organic Chemistry Portal:
  • Material science: As components in the development of new materials with specific properties, such as polymers, resins, and catalysts. ScienceDirect:

N1,N1-Diethylbenzene-1,3-diamine is an organic compound characterized by the presence of two ethyl groups attached to nitrogen atoms in a benzene ring that is substituted at the 1 and 3 positions. Its molecular formula is C10H16N2C_{10}H_{16}N_{2}, and it has a molecular weight of approximately 164.25 g/mol. The compound appears as a colorless to pale yellow liquid and is soluble in various organic solvents. It exhibits properties typical of aromatic amines, such as potential reactivity in electrophilic substitution reactions due to the amino groups present on the benzene ring.

  • Oxidation: The compound can be oxidized to form nitroso or nitro derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: It can undergo reduction to yield primary or secondary amines, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can engage in nucleophilic substitution reactions, where the ethyl groups may be replaced by other substituents under basic conditions.

Common Reagents and Conditions

Reaction TypeCommon Reagents
OxidationPotassium permanganate, Chromium trioxide
ReductionLithium aluminum hydride, Sodium borohydride
SubstitutionNucleophiles such as halides or alkoxides under basic conditions

The biological activity of N1,N1-Diethylbenzene-1,3-diamine has been explored in various studies. While specific mechanisms of action remain unclear, it is known that compounds with similar structures often interact with biological macromolecules such as proteins and nucleic acids due to the presence of amine functionalities. This interaction potential suggests possible applications in drug development and therapeutic contexts .

N1,N1-Diethylbenzene-1,3-diamine can be synthesized through several methods:

  • Alkylation of Benzene-1,3-diamine: This method involves treating benzene-1,3-diamine with ethyl halides under basic conditions. A strong base such as sodium hydroxide or potassium hydroxide is used to deprotonate the amine groups, followed by the addition of ethyl halides to form the diethylated product.
  • Industrial Production: In an industrial setting, continuous flow reactors may be utilized for efficient mixing and reaction control. Purification steps such as distillation or recrystallization are often employed to achieve high purity levels.

N1,N1-Diethylbenzene-1,3-diamine has a range of applications across various fields:

  • Chemistry: Serves as a building block in organic synthesis and as a ligand in coordination chemistry.
  • Biology: Investigated for its potential biological activities and interactions with biomolecules.
  • Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
  • Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Several compounds share structural similarities with N1,N1-Diethylbenzene-1,3-diamine. Here are notable examples:

Compound NameStructureUnique Features
N1,N2-Diethylbenzene-1,2-diamineC10H16N2Substituted at positions 1 and 2; different reactivity
N1,N1-Dimethylbenzene-1,2-diamineC8H12N2Lacks ethyl groups; less sterically hindered
N1,N1-Diethylbenzene-1,4-diamineC10H16N2Different position of the amine groups on the benzene ring
N,N-Bis(2-hydroxyethyl)anilineC10H15NContains hydroxyl groups; used in polymer applications

Uniqueness

N1,N1-Diethylbenzene-1,3-diamine is unique due to its specific substitution pattern on the benzene ring and the presence of ethyl groups that enhance steric hindrance compared to other similar compounds. This configuration affects its reactivity profile and potential applications in various chemical processes.

XLogP3

2.6

Other CAS

26513-20-2

Wikipedia

N1,N1-Diethylbenzene-1,3-diamine

Dates

Last modified: 08-16-2023

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